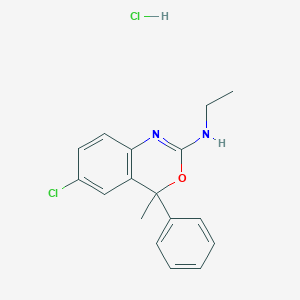

Etifoxine hydrochloride

Descripción

Propiedades

IUPAC Name |

6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O.ClH/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBJXEBIMVRTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972228 | |

| Record name | 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56776-32-0 | |

| Record name | Etifoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56776-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etifoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIFOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBL8010WH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etifoxine Hydrochloride: A Deep Dive into its Mechanism of Action at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Etifoxine (B195894) is a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class with a unique dual mechanism of action that distinguishes it from classical benzodiazepines.[1][2] This technical guide provides an in-depth analysis of etifoxine's interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast synaptic inhibition in the central nervous system. We will explore its subunit-specific modulatory effects, present quantitative data from key studies, detail common experimental protocols, and visualize the underlying molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction to Etifoxine and the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore.[1] The binding of the neurotransmitter GABA to the interface between the α and β subunits triggers a conformational change, opening the channel and allowing chloride ion influx.[1][3] This hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect.

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) exerts its anxiolytic effects by enhancing this GABAergic transmission.[1] Unlike benzodiazepines, which bind at the α-γ subunit interface, etifoxine's primary interaction site is on the β subunits of the GABA-A receptor.[1][4] This fundamental difference in binding sites underpins its distinct pharmacological profile, which includes a favorable side-effect profile with less sedation, amnesia, and dependence potential compared to benzodiazepines.[2]

Furthermore, etifoxine possesses a second, indirect mechanism of action: it binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[5][6] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are themselves potent positive allosteric modulators of the GABA-A receptor.[1][5][6] This guide will focus on the direct interaction of etifoxine with GABA-A receptor subunits.

Mechanism of Action at the GABA-A Receptor Subunits

Etifoxine's action is characterized by two primary effects at the GABA-A receptor:

-

Positive Allosteric Modulation: At lower, clinically relevant concentrations, etifoxine potentiates the effect of GABA. It increases the apparent affinity of the receptor for GABA, meaning that a lower concentration of GABA is required to elicit a response.[3] This leads to an increase in the amplitude and duration of GABA-activated chloride currents.[1]

-

Direct Activation: At higher micromolar concentrations, etifoxine can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[7]

Subunit Specificity: The Critical Role of the β Subunit

The most defining feature of etifoxine's direct action is its dependence on the type of β subunit present in the GABA-A receptor assembly.[1][7]

-

Preference for β2 and β3: Etifoxine exhibits a marked preference for receptors containing β2 or β3 subunits over those with the β1 subunit.[1][5][6][7] The potentiation of GABA-induced currents is significantly more pronounced in α1β2γ2 and α1β3γ2 receptor configurations compared to α1β1γ2.[7]

-

Binding Site: Studies on homomeric β receptors have shown that etifoxine can directly bind to β subunits, confirming that these subunits possess a binding site for the drug.[7][8] Docking models suggest a binding site located in the extracellular domain at the interface between the α and β subunits.[9]

-

Independence from γ Subunit: In stark contrast to benzodiazepines, the modulatory effect of etifoxine is not dependent on the presence of the γ subunit.[1][9] Its effects are not antagonized by the benzodiazepine-site antagonist, flumazenil.[1][4][6][10]

Influence of the α Subunit

While the β subunit is the primary determinant of etifoxine's action, the α subunit also plays a modulatory role.

-

Preferential Potentiation: Etifoxine shows a significantly higher positive allosteric modulation for GABA-A receptors containing α2 and α3 subunits (specifically α2β3γ2 and α3β3γ2) compared to those with α1, α4, or α5 subunits.[2][9]

-

Anxiolytic vs. Sedative Effects: The preferential potentiation of α2- and α3-containing receptors may contribute to etifoxine's favorable clinical profile. Modulation of α2 and α3 subunits is strongly linked to anxiolytic effects, whereas modulation of α1-containing receptors is primarily associated with sedation.[3]

Quantitative Data Summary

The following tables summarize quantitative data from key electrophysiological and binding studies on etifoxine.

Table 1: Etifoxine Potentiation of GABA-Evoked Currents in Recombinant GABA-A Receptors

| Receptor Subunit Composition | Etifoxine Concentration | Effect | Magnitude of Potentiation | Reference |

| α1β1γ2S | 10 µM | Potentiation | ~150% | [7] |

| α1β2γ2S | 10 µM | Potentiation | ~450% | [7] |

| α1β3γ2S | 10 µM | Potentiation | ~400% | [7] |

| α2β3γ2S | 20 µM | Potentiation | High | [9] |

| α3β3γ2S | 20 µM | Potentiation | Highest | [9] |

| α1β3γ2S | 20 µM | Potentiation | Low | [9] |

Data are approximated from published graphs and represent the enhancement of currents elicited by a submaximal GABA concentration (EC10-EC20).

Table 2: Binding Affinities and Inhibitory Concentrations of Etifoxine

| Ligand / Assay | Preparation | Value (IC50) | Notes | Reference |

| [35S]TBPS Displacement | Rat Cortical Membranes | 6.7 ± 0.8 µM | Indicates interaction with the chloride channel site. | [11] |

| [3H]PK11195 Displacement | Rat Heart Homogenates | 27.3 ± 1.0 µM | Reflects binding to the mitochondrial TSPO. | [11] |

Key Experimental Protocols

The characterization of etifoxine's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for studying the properties of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are synthesized in vitro. A precise volume of the cRNA mixture is injected into the cytoplasm of each oocyte using a microinjection pipette.

-

Incubation: Oocytes are incubated for 2-7 days in Barth's solution to allow for receptor protein expression and insertion into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

-

Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (typically -60 to -80 mV).

-

Agonists (GABA) and modulators (etifoxine) are applied via the perfusion system.

-

The current required to maintain the holding potential is recorded. An inward flow of Cl⁻ ions results in a measurable inward current.

-

-

Data Analysis: Dose-response curves are generated by applying increasing concentrations of GABA in the presence and absence of etifoxine. Parameters like EC50 (concentration for half-maximal effect) and the percentage of potentiation are calculated.

Patch-Clamp Electrophysiology in Mammalian Cells

This technique offers higher resolution recording from mammalian cells (e.g., HEK293) transiently expressing specific GABA-A receptor subunits.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. They are then transfected with plasmids containing the cDNA for the desired GABA-A receptor subunits using methods like calcium phosphate (B84403) precipitation or lipofection.

-

Whole-Cell Recording:

-

A glass micropipette with a very fine tip (1-2 µm) is pressed against the membrane of a transfected cell.

-

Suction is applied to rupture the patch of membrane under the pipette, establishing electrical and cytoplasmic continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.

-

The pipette contains an internal solution mimicking the cell's cytoplasm, while the cell is bathed in an external solution mimicking the extracellular fluid.

-

The membrane potential is clamped, and currents flowing across the entire cell membrane are recorded in response to rapid application of GABA and etifoxine.

-

-

Data Acquisition: This method allows for the study of rapid kinetic properties of the channel, such as activation and deactivation rates, in addition to potentiation.

Radioligand Binding Assays

These assays are used to determine the binding characteristics of a drug to its receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate the cell membrane fraction, which is rich in GABA-A receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [35S]TBPS, which binds within the chloride channel) and varying concentrations of the unlabeled test compound (etifoxine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), which reflects the binding affinity of the test compound for that site.

Visualizations: Pathways and Workflows

Signaling Pathway of Etifoxine at the GABA-A Receptor

Caption: Etifoxine's direct positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for TEVC

Caption: Standard experimental workflow for studying GABA-A modulators using TEVC.

Logical Relationship of Etifoxine's Subunit Selectivity

References

- 1. dovepress.com [dovepress.com]

- 2. Etifoxine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of etifoxine with the chloride channel coupled to the GABA(A) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of GABAergic synaptic transmission by the non-benzodiazepine anxiolytic etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Translocator Protein (TSPO) in the Neuroprotective Effects of Etifoxine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic, has garnered significant attention for its promising neuroprotective and neurotrophic properties.[1] A substantial body of evidence points to the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, as a key mediator of these effects. This technical guide provides an in-depth exploration of the molecular mechanisms through which etifoxine, by acting as a TSPO ligand, confers neuroprotection. It synthesizes findings from numerous preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: Etifoxine's Dual Mechanism of Action

Etifoxine's pharmacological profile is unique, stemming from a dual mechanism of action that distinguishes it from traditional benzodiazepines.[2][3] It directly modulates GABA-A receptors, but more pertinent to its neuroprotective capabilities, it acts as a ligand for TSPO.[4] TSPO is ubiquitously expressed in the central nervous system, with notably high concentrations in glial cells, and its expression is significantly upregulated in response to brain injury and neuroinflammation.[5] Etifoxine's interaction with TSPO initiates a cascade of events that collectively contribute to neuronal survival, reduced inflammation, and functional recovery in various models of neurological disorders.[4][6][7]

The TSPO-Mediated Neuroprotective Signaling Pathway of Etifoxine

Etifoxine's engagement with TSPO on the mitochondrial membrane is the initiating step in a signaling cascade that culminates in neuroprotection. This pathway can be broadly divided into two interconnected arms: the stimulation of neurosteroid synthesis and the modulation of mitochondrial function and inflammatory responses.

Stimulation of Neurosteroid Synthesis

A primary function of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[5] Etifoxine, as a TSPO ligand, enhances this process, leading to an increased production of neurosteroids such as pregnenolone, progesterone, and its potent neuroprotective metabolite, allopregnanolone (B1667786).[8][9][10]

These neurosteroids, particularly allopregnanolone, are powerful positive allosteric modulators of GABA-A receptors, thereby augmenting GABAergic neurotransmission and contributing to anxiolytic and neuroprotective effects.[3][8] The anxiolytic effect of etifoxine has been shown to be mediated, at least in part, by allopregnanolone.[11]

Modulation of Neuroinflammation and Glial Activation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases and brain injury.[5] TSPO expression is markedly increased in activated glial cells.[5] Etifoxine has been demonstrated to attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and diminishing the infiltration of leukocytes in the brain.[6][12] In vitro studies suggest that the neuroprotective effect of etifoxine is at least partially mediated by its action on microglia.[5][6]

Quantitative Data from Preclinical Studies

The neuroprotective effects of etifoxine have been quantified in various animal models of neurological disorders. The following tables summarize key findings.

Table 1: Effects of Etifoxine in a Mouse Model of Parkinson's Disease (MPTP-induced)[6]

| Parameter | Control | MPTP | MPTP + Etifoxine (50 mg/kg) |

| Motor Function (Rotarod Latency, s) | ~180 | ~60 | ~150 |

| Tyrosine Hydroxylase-positive Neurons (Substantia Nigra) | High | Significantly Reduced | Significantly Increased vs. MPTP |

| Striatal Dopamine (B1211576) Levels | High | Significantly Reduced | Significantly Increased vs. MPTP |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Low | Significantly Increased | Significantly Reduced vs. MPTP |

Table 2: Effects of Etifoxine in a Rat Model of Traumatic Brain Injury (TBI)[7]

| Parameter | Vehicle | Etifoxine (25 mg/kg) | Etifoxine (50 mg/kg) |

| Lesion Volume (mm³) | High | Significantly Reduced | More Significantly Reduced |

| Neurological Severity Score | High | Significantly Improved | More Significantly Improved |

| Neuronal Survival (Perilesional Area) | Low | Enhanced | More Enhanced |

| Apoptotic Activity (Caspase-3) | High | Reduced | More Reduced |

Table 3: Effects of Etifoxine in an In Vitro Model of β-Amyloid-Induced Toxicity[13]

| Parameter | Control | Aβ₁₋₄₂ | Aβ₁₋₄₂ + Etifoxine |

| Oxidative Stress (Methionine Sulfoxide Positive Neurons) | Low | Significantly Increased | Dose-dependently Decreased |

| Tau-Hyperphosphorylation | Low | Significantly Increased | Dose-dependently Decreased |

| Synaptic Loss (PSD95/Synaptophysin Ratio) | High | Significantly Reduced | Dose-dependently Increased |

Table 4: Effects of Etifoxine on Neurosteroid Levels in Rat Brain[9][10]

| Neurosteroid | Vehicle | Etifoxine (50 mg/kg) |

| Pregnenolone | Baseline | Increased |

| Progesterone | Baseline | Increased |

| 5α-dihydroprogesterone | Baseline | Increased |

| Allopregnanolone | Baseline | Increased |

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature to evaluate the neuroprotective effects of etifoxine.

MPTP-Induced Parkinson's Disease Model in Mice[6]

-

Animals: C57BL/6 mice.

-

Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered intraperitoneally (i.p.) at a dose of 30 mg/kg for five consecutive days.

-

Etifoxine Treatment: Etifoxine (50 mg/kg) or vehicle is administered i.p. for seven consecutive days, starting immediately after the first MPTP injection.

-

Behavioral Assessment: Motor function is assessed using the rotarod test, measuring the latency to fall.

-

Neurochemical Analysis: Striatal dopamine levels are measured using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.

-

Inflammatory Marker Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain are measured by ELISA.

Traumatic Brain Injury Model in Rats[7]

-

Animals: Adult male Sprague-Dawley rats.

-

Induction of TBI: A cortical impact contusion is induced using a stereotaxic impactor device.

-

Etifoxine Treatment: Etifoxine (12.5, 25, or 50 mg/kg) or vehicle is administered i.p. 30 minutes post-injury and then daily.

-

Neurological Assessment: A modified neurological severity score (mNSS) is used to evaluate motor and sensory deficits.

-

Histological Analysis: Brain lesion volume is quantified from stained brain sections.

-

Immunohistochemistry: Neuronal survival is assessed by NeuN staining, and apoptosis is evaluated by caspase-3 staining in the perilesional area.

In Vitro β-Amyloid Toxicity Assay[13]

-

Cell Culture: Primary neuronal cultures are prepared from embryonic rodent brains.

-

Induction of Toxicity: Cultures are exposed to oligomeric β-amyloid₁₋₄₂ peptide.

-

Etifoxine Treatment: Etifoxine is co-incubated with the β-amyloid peptide at various concentrations.

-

Immunocytochemistry:

-

Oxidative stress is measured by staining for methionine sulfoxide.

-

Tau hyperphosphorylation is assessed using antibodies against phosphorylated tau.

-

Synaptic integrity is evaluated by staining for presynaptic (synaptophysin) and postsynaptic (PSD95) markers.

-

-

Image Analysis: Quantitative analysis of fluorescently labeled neurons is performed using microscopy and image analysis software.

Conclusion

The translocator protein (TSPO) plays a central and multifaceted role in the neuroprotective effects of etifoxine hydrochloride. By acting as a TSPO ligand, etifoxine stimulates the synthesis of neurosteroids, most notably allopregnanolone, which in turn enhances GABAergic neurotransmission. Concurrently, etifoxine modulates neuroinflammation by suppressing the production of pro-inflammatory cytokines and reducing glial activation. This dual action on neurosteroidogenesis and inflammation, initiated at the level of the mitochondrion through TSPO, provides a robust mechanism for its observed neuroprotective, anti-inflammatory, and regenerative properties in a range of preclinical models of neurological disorders. The data and protocols presented in this guide underscore the therapeutic potential of targeting the TSPO pathway and provide a solid foundation for further research and development of TSPO ligands, including etifoxine, for the treatment of neurodegenerative and neuroinflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Etifoxine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. gabarx.com [gabarx.com]

- 10. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

Etifoxine Hydrochloride and the Allopregnanolone Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine (B195894), a non-benzodiazepine anxiolytic, exerts its effects through a multifaceted mechanism that includes the potentiation of GABAergic neurotransmission and the stimulation of neurosteroid synthesis. A key aspect of its action is the enhanced production of allopregnanolone (B1667786), a potent positive allosteric modulator of the GABAA receptor. This technical guide provides an in-depth exploration of the signaling pathways, experimental methodologies, and quantitative data related to etifoxine's influence on allopregnanolone synthesis. It delves into the dual mechanism of action, involving both the 18 kDa translocator protein (TSPO) and direct effects on steroidogenic enzymes, presenting a comprehensive overview for researchers in neuropharmacology and drug development.

Introduction

Etifoxine (6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazine-2-amine hydrochloride) is a therapeutic agent with anxiolytic properties, distinguished from traditional benzodiazepines by its unique pharmacological profile.[1] A significant component of its mechanism of action is the stimulation of endogenous neurosteroid synthesis, particularly that of allopregnanolone (3α-hydroxy-5α-pregnan-20-one).[2] Allopregnanolone is a potent endogenous modulator of the GABAA receptor, enhancing inhibitory neurotransmission and contributing to the anxiolytic and neuroprotective effects of etifoxine.[3] This guide will elucidate the complex interplay between etifoxine and the allopregnanolone synthesis pathway.

The Allopregnanolone Synthesis Pathway

The biosynthesis of allopregnanolone from cholesterol is a multi-step enzymatic process that occurs in steroidogenic tissues, including the brain. The pathway is initiated by the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the translocator protein (TSPO).

Mechanism of Action of Etifoxine

The mechanism by which etifoxine stimulates allopregnanolone synthesis is a subject of ongoing research, with evidence supporting both TSPO-dependent and TSPO-independent pathways.

TSPO-Dependent Mechanism

A primary proposed mechanism involves etifoxine's interaction with the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[4] Etifoxine acts as a ligand for TSPO, promoting the translocation of cholesterol from the outer to the inner mitochondrial membrane.[4] This is the rate-limiting step in steroidogenesis. Once inside the mitochondrion, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone then exits the mitochondria and is further metabolized in the endoplasmic reticulum to progesterone, and subsequently to allopregnanolone by the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).[5]

Studies have shown that the anxiolytic effects of etifoxine can be blocked by TSPO antagonists, such as PK11195, supporting the involvement of this protein.[3] Interestingly, while etifoxine exhibits a relatively low binding affinity for the [3H]PK11195 binding site on TSPO, it displays a long residence time at the [3H]Ro5-4864 binding site, which may account for its high neurosteroidogenic efficacy.[6]

TSPO-Independent Mechanism

Conversely, compelling evidence also suggests a TSPO-independent mechanism of action. Studies have demonstrated that etifoxine can stimulate neurosteroid synthesis in preparations where membrane receptors, including TSPO, are disrupted, such as in hypothalamic homogenates.[2] Furthermore, the stimulatory effects of etifoxine on neurosteroidogenesis have been shown to be additive to those of a known TSPO agonist, suggesting that they may act through distinct mechanisms.[2] This has led to the hypothesis that etifoxine may directly modulate the activity of steroidogenic enzymes, such as 5α-reductase and 3α-HSD, at a post-translational level.[2]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of etifoxine.

Table 1: Etifoxine Binding Affinity for TSPO

| Radioligand | Preparation | IC50 / Ki | Reference |

| [3H]PK11195 | Rat forebrain membranes | IC50 = 18.3 ± 1.2 µM | [7] |

| [3H]PK11195 | Not specified | Ki not specified, but noted as low affinity | [6] |

| [3H]Ro5-4864 | Rat kidney membranes | Ki not specified, but noted as having a long residence time | [6] |

Table 2: Effect of Etifoxine on Neurosteroid Levels in Rat Brain

| Etifoxine Dose (mg/kg, i.p.) | Brain Region | Pregnenolone (ng/g) | Progesterone (ng/g) | 5α-DHP (ng/g) | Allopregnanolone (ng/g) | Reference |

| 50 | Whole Brain | Increased | Increased | Increased | Increased | [7] |

| 25 | Whole Brain | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [8] |

| 50 | Whole Brain | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [8] |

| 50 | Not specified | Increased | Increased | - | Increased | [9] |

Note: "Increased" indicates a statistically significant increase compared to vehicle-treated controls. Specific fold-changes and absolute concentrations vary between studies.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of etifoxine on allopregnanolone synthesis.

Measurement of Neurosteroid Synthesis using Radiolabeled Precursors

This method allows for the direct measurement of the conversion of a radiolabeled precursor into various neurosteroids.

Workflow:

References

- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]

- 3. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of the 18-kDa translocator protein (TSPO) ligand etifoxine on steroidogenesis in rat brain, plasma and steroidogenic glands: Pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Etifoxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine (B195894) hydrochloride is a non-benzodiazepine anxiolytic and anticonvulsant agent with a unique dual mechanism of action that distinguishes it from classical benzodiazepines. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological properties of etifoxine hydrochloride. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound. The guide includes a historical perspective on its development, a detailed look at its synthesis, and a thorough examination of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Discovery and Development

Etifoxine was first synthesized and developed by the German pharmaceutical company Hoechst in the 1960s.[1][2][3][4] Initially, it was thought to be a mild benzodiazepine (B76468) due to its anxiolytic properties, but further research revealed its distinct chemical structure as a benzoxazine (B1645224) derivative.[1] Etifoxine was introduced for medical use in France in 1979 for the treatment of anxiety disorders.[5] Unlike benzodiazepines, etifoxine is reported to have a more favorable side-effect profile, with a lower incidence of sedation, amnesia, and dependence.[3][6]

Chemical Synthesis of this compound

The chemical name for etifoxine is 6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine.[7] The hydrochloride salt is the pharmaceutically used form.[5] The synthesis of this compound involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of information gathered from various sources, including patents describing the synthesis of etifoxine and related compounds.[2][8][9]

Step 1: Synthesis of 2-amino-5-chlorobenzophenone (B30270)

-

Reaction: Friedel-Crafts acylation of 4-chloroaniline (B138754) with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

Reagents and Conditions:

-

4-chloroaniline

-

Benzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Solvent: Dichloromethane or another suitable inert solvent.

-

The reaction is typically carried out at room temperature, followed by heating to reflux to ensure completion.

-

-

Work-up: The reaction mixture is quenched with dilute hydrochloric acid and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-amino-5-chlorobenzophenone.

Step 2: Synthesis of 2-amino-5-chloro-α-methyl-α-phenylbenzyl alcohol

-

Reaction: Grignard reaction of 2-amino-5-chlorobenzophenone with methylmagnesium iodide.

-

Reagents and Conditions:

-

2-amino-5-chlorobenzophenone

-

Methylmagnesium iodide (CH₃MgI)

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

The Grignard reagent is added slowly to a solution of the benzophenone (B1666685) at a low temperature (e.g., 0°C) and the reaction is then allowed to warm to room temperature.

-

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, and the organic phase is washed, dried, and concentrated.

Step 3: Synthesis of Etifoxine

-

Reaction: Cyclization of 2-amino-5-chloro-α-methyl-α-phenylbenzyl alcohol with an ethyl isothiocyanate derivative.

-

Reagents and Conditions:

-

2-amino-5-chloro-α-methyl-α-phenylbenzyl alcohol

-

Ethyl isothiocyanate (C₂H₅NCS)

-

A base may be used to facilitate the reaction.

-

Solvent: A high-boiling point solvent such as toluene (B28343) or xylene.

-

The mixture is heated to reflux for several hours.

-

-

Work-up: The reaction mixture is cooled, and the product, etifoxine, is isolated. Purification can be achieved by recrystallization.

Step 4: Formation of this compound

-

Reaction: Treatment of the etifoxine base with hydrochloric acid.

-

Reagents and Conditions:

-

Etifoxine

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).

-

-

Procedure: A solution of etifoxine is treated with a stoichiometric amount of HCl. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Purification and Characterization

The final product, this compound, should be purified by recrystallization from a suitable solvent system to achieve high purity. Characterization can be performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity.

Mechanism of Action

Etifoxine exhibits a dual mechanism of action, which contributes to its anxiolytic effects. It directly modulates the function of GABA-A receptors and also stimulates the synthesis of neurosteroids, which are potent positive allosteric modulators of GABA-A receptors.[10][11][12]

Direct Modulation of GABA-A Receptors

Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site.[13][14] It preferentially interacts with GABA-A receptors containing β2 or β3 subunits.[13][15] This interaction potentiates the GABA-induced chloride current, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

Indirect Modulation via Neurosteroid Synthesis

Etifoxine also binds to the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, which is located on the outer mitochondrial membrane.[16][17] This binding facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.[6] This leads to an increased production of neurosteroids such as allopregnanolone (B1667786).[16][18][19] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, further enhancing GABAergic inhibition.[10]

Quantitative Data

Table 1: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1] |

| Maximum Plasma Concentration (Cmax) | 32 ng/mL (after 50 mg oral dose) | [10] |

| Plasma Protein Binding | 88 - 95% | [1] |

| Elimination Half-life (Etifoxine) | ~6 hours | [1] |

| Elimination Half-life (Diethyletifoxine - active metabolite) | ~20 hours | [1] |

| Excretion | Mainly via urine, also in bile | [1] |

Table 2: Binding Affinities of Etifoxine

| Receptor/Protein | Ligand | Ki / IC₅₀ | Species | Reference(s) |

| GABA-A Receptor (β2/β3 subunits) | Etifoxine | Micromolar range | Rat | [13][15] |

| Translocator Protein (TSPO) | [³H]PK11195 | IC₅₀ = 18.3 ± 1.2 µM | Rat | [16] |

| Translocator Protein (TSPO) | [³H]Ro5-4864 | Ki = 9.0 ± 0.9 µM | Rat | [17] |

| Translocator Protein (TSPO) | Etifoxine | ~7.8 µM | Human | [10] |

Table 3: Efficacy of Etifoxine in Clinical Trials for Anxiety Disorders

| Study | Comparator | Duration | Primary Outcome Measure | Mean Change from Baseline (Etifoxine) | Mean Change from Baseline (Comparator) | p-value | Reference(s) |

| AMETIS | Placebo | 28 days | HAM-A Score | -12.7 | -12.0 | Not Significant | [5] |

| ETILOR | Lorazepam | 28 days | HAM-A Score | -13.8 (54.6% decrease) | -13.1 (52.3% decrease) | p=0.0006 (non-inferiority) | [1] |

| ETIZAL | Alprazolam | 28 days | HAM-A Score | Not specified | Not specified | Non-inferior | [20] |

| Chilean Study | Clonazepam | 12 weeks | HAM-A Score | Superior reduction | - | p=0.006 | [11][21] |

| Russian Study | Phenazepam | 42 days | HAM-A Score | Comparable reduction | - | - | [22] |

HAM-A: Hamilton Anxiety Rating Scale

Experimental Protocols

Radioligand Binding Assay for TSPO

This protocol is adapted from studies investigating the binding of etifoxine to TSPO.[17][23]

-

Objective: To determine the binding affinity of etifoxine for the translocator protein (TSPO).

-

Materials:

-

Rat brain or kidney membrane preparations

-

[³H]PK11195 or [³H]Ro5-4864 (radioligands)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled ligand (e.g., PK11195 or Ro5-4864) for determining non-specific binding

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare membrane homogenates from the tissue of interest.

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of unlabeled etifoxine.

-

Add a fixed concentration of the radioligand ([³H]PK11195 or [³H]Ro5-4864).

-

For non-specific binding, add a high concentration of the corresponding unlabeled ligand.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of etifoxine. Plot the percentage of specific binding against the logarithm of the etifoxine concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of etifoxine that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guide for studying the effects of etifoxine on GABA-A receptors, based on standard electrophysiological techniques.[12][14][24][25][26]

-

Objective: To measure the effect of etifoxine on GABA-induced currents in neurons expressing GABA-A receptors.

-

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

External solution (Artificial Cerebrospinal Fluid - aCSF)

-

Internal pipette solution

-

GABA

-

This compound

-

Data acquisition and analysis software

-

-

Procedure:

-

Prepare the neuronal culture or brain slice for recording.

-

Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a control current.

-

Co-apply GABA with different concentrations of etifoxine.

-

Record the potentiation of the GABA-induced current by etifoxine.

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of etifoxine. Plot the percentage potentiation as a function of etifoxine concentration to generate a dose-response curve and determine the EC₅₀ of etifoxine's modulatory effect.

-

Quantification of Neurosteroids in Brain Tissue

This protocol is based on methods used to measure neurosteroid levels following etifoxine administration.[18][19][22]

-

Objective: To quantify the levels of neurosteroids (e.g., allopregnanolone) in rat brain tissue after treatment with etifoxine.

-

Materials:

-

Rat brain tissue

-

This compound

-

Internal standards (deuterated neurosteroids)

-

Solid-phase extraction (SPE) columns

-

Derivatizing agents (e.g., for gas chromatography-mass spectrometry)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatography-mass spectrometer (LC-MS)

-

-

Procedure:

-

Administer etifoxine or vehicle to the animals.

-

At a specified time point, sacrifice the animals and rapidly dissect the brain tissue.

-

Homogenize the brain tissue in a suitable buffer.

-

Add internal standards to the homogenate.

-

Extract the steroids from the homogenate using solid-phase extraction (SPE).

-

Elute the steroids from the SPE column.

-

Derivatize the steroids to improve their detection by GC-MS or LC-MS.

-

Analyze the samples using GC-MS or LC-MS to separate and quantify the neurosteroids.

-

Data Analysis: Generate a standard curve using known concentrations of the neurosteroids. Calculate the concentration of each neurosteroid in the brain tissue samples by comparing their peak areas to those of the internal standards and the standard curve.

-

Visualization of Pathways and Workflows

Signaling Pathway of Etifoxine's Dual Mechanism of Action

Caption: Dual mechanism of action of this compound.

Experimental Workflow for Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Logical Relationship in a Clinical Trial for Anxiety

References

- 1. Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety: a double-blind controlled study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use - Google Patents [patents.google.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. gabarx.com [gabarx.com]

- 5. researchgate.net [researchgate.net]

- 6. canbipharm.com [canbipharm.com]

- 7. US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etifoxine is non-inferior than clonazepam for reduction of anxiety symptoms in the treatment of anxiety disorders: a randomized, double blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. This compound | Translocator Protein | Tocris Bioscience [tocris.com]

- 15. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Improved Process And Polymorphs Of this compound [quickcompany.in]

- 20. gabarx.com [gabarx.com]

- 21. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Whole Cell Patch Clamp Protocol [protocols.io]

- 24. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. epub.uni-regensburg.de [epub.uni-regensburg.de]

Etifoxine Hydrochloride: A Deep Dive into Rodent Pharmacokinetics and Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine hydrochloride, a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, has garnered significant interest for its therapeutic potential in anxiety disorders. Its unique dual mechanism of action, involving both direct modulation of GABAA receptors and stimulation of neurosteroid synthesis, sets it apart from traditional anxiolytics. Understanding the pharmacokinetic profile and bioavailability of Etifoxine and its active metabolite, diethyl-etifoxine, in preclinical rodent models is paramount for predicting its behavior in humans and for the design of effective and safe therapeutic regimens. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in rodent models, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Profile of Etifoxine and Diethyl-Etifoxine in Rodents

Etifoxine is rapidly absorbed following oral administration in rodents and is extensively metabolized in the liver to several metabolites, including the pharmacologically active diethyl-etifoxine[1]. The parent compound and its active metabolite exhibit distinct pharmacokinetic profiles.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Etifoxine and its active metabolite, diethyl-etifoxine, in rats after a single oral administration. This data provides a quantitative basis for understanding the absorption, distribution, metabolism, and elimination (ADME) of the drug in a commonly used preclinical model.

Table 1: Plasma Pharmacokinetic Parameters of Etifoxine and Diethyl-Etifoxine in Rats Following a Single Oral Dose (10 mg/kg) [2]

| Parameter | Etifoxine | Diethyl-Etifoxine |

| Cmax (ng/mL) | 850 | 320 |

| Tmax (h) | 1.5 | 4.0 |

| AUC0-t (ng·h/mL) | 4200 | 5800 |

| AUC0-inf (ng·h/mL) | 4350 | 6100 |

| t1/2 (h) | 6.2 | 20.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Table 2: General Pharmacokinetic Properties of Etifoxine in Rodents

| Property | Value | Source |

| Bioavailability | ~90% | [1] |

| Plasma Protein Binding | 88-95% | [1] |

| Metabolism | Hepatic | [1] |

| Active Metabolite | Diethyl-etifoxine | [1] |

Experimental Protocols

The following sections detail the methodologies for conducting pharmacokinetic studies of this compound in rodent models, from in-life procedures to bioanalytical quantification.

In-Vivo Pharmacokinetic Study Protocol in Rats

This protocol outlines a typical single-dose oral pharmacokinetic study in rats.

1. Animal Models:

-

Species: Male Sprague-Dawley rats are commonly used. Wistar rats have also been reported in studies.

-

Health Status: Animals should be healthy and free of disease.

-

Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. Standard chow and water are provided ad libitum.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of the study.

2. Formulation and Dosing:

-

Formulation: this compound is typically prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water.

-

Dose: A common oral dose for pharmacokinetic studies is 10 mg/kg.

-

Administration: The formulation is administered via oral gavage to ensure accurate dosing.

3. Blood Sampling:

-

Route: Blood samples are typically collected from the tail vein or via a surgically implanted cannula.

-

Time Points: A typical sampling schedule includes pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose to adequately characterize the plasma concentration-time profile[2].

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis[2].

Bioanalytical Method for Quantification of Etifoxine in Rodent Plasma

A robust and validated bioanalytical method is crucial for the accurate determination of Etifoxine and diethyl-etifoxine concentrations in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., Etifoxine-d5)[2].

-

Vortex the mixture to precipitate plasma proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatography: A C18 reversed-phase column is typically used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Etifoxine, diethyl-etifoxine, and the internal standard are monitored for quantification.

3. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentrations of Etifoxine and diethyl-etifoxine in the unknown samples are determined using the calibration curve.

Mandatory Visualizations

Signaling Pathway of Etifoxine

The dual mechanism of action of Etifoxine is a key feature of its pharmacological profile. It directly enhances the function of GABAA receptors and indirectly potentiates GABAergic neurotransmission by stimulating the synthesis of neurosteroids.

Caption: Dual signaling pathway of Etifoxine's anxiolytic action.

Experimental Workflow for Rodent Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study of Etifoxine in a rodent model.

Caption: Workflow for a rodent pharmacokinetic study of Etifoxine.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in rodent models, tailored for researchers and drug development professionals. The provided data tables offer a clear and concise summary of key pharmacokinetic parameters, while the detailed experimental protocols serve as a practical guide for designing and executing preclinical studies. The visualized signaling pathway and experimental workflow further enhance the understanding of Etifoxine's mechanism of action and the process of its pharmacokinetic evaluation. A thorough understanding of these principles is essential for the continued development and potential clinical application of this promising anxiolytic agent.

References

Etifoxine Hydrochloride: A Deep Dive into its Anti-Neuroinflammatory and Microglial Modulatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of etifoxine (B195894) hydrochloride's effects on neuroinflammation and microglial activation. It is designed to be a valuable resource for researchers and professionals in the field of neuroscience and drug development, offering detailed insights into its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Core Mechanism of Action: A Dual Approach to Neuroinflammation

Etifoxine hydrochloride exerts its anti-neuroinflammatory and neuroprotective effects through a dual mechanism of action, targeting both the gamma-aminobutyric acid type A (GABA-A) receptors and the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2][3]

-

Direct Allosteric Modulation of GABA-A Receptors: Etifoxine directly binds to a site on the GABA-A receptor complex, distinct from the benzodiazepine (B76468) binding site, potentiating the inhibitory effects of GABA.[4] This enhancement of GABAergic neurotransmission contributes to a reduction in neuronal hyperexcitability, a common feature in neuroinflammatory conditions. Specifically, etifoxine shows a preference for β2 and β3 subunits of the GABA-A receptor.[1][4]

-

Indirect Modulation via TSPO and Neurosteroid Synthesis: Etifoxine is a ligand for TSPO, and its binding to this protein stimulates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.[5][6] This leads to an increased production of neurosteroids such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.[1][6] This indirect action further amplifies the inhibitory GABAergic signaling, contributing to its anxiolytic and neuroprotective properties.

The following diagram illustrates the dual mechanism of action of this compound.

Quantitative Effects on Neuroinflammation and Microglial Activation

Preclinical studies have consistently demonstrated the potent anti-inflammatory effects of etifoxine in various models of neurological disorders. The following tables summarize the key quantitative findings.

Table 1: Effect of Etifoxine on Pro-inflammatory Cytokine Levels

| Model System | Cytokine | Treatment | Dosage | Reduction vs. Control | Reference |

| Rat Traumatic Brain Injury | TNF-α | Etifoxine | 50 mg/kg | Significant decrease | [7] |

| Rat Traumatic Brain Injury | IL-1β | Etifoxine | 50 mg/kg | Significant decrease | [7] |

| Rat Traumatic Brain Injury | IL-6 | Etifoxine | 50 mg/kg | Significant decrease | [7] |

| Rat Monoarthritis | Pro-inflammatory mediators | Etifoxine | 50 mg/kg | Reduction in levels | [8] |

| Mouse LPS-induced Neuroinflammation | TNF-α | Etifoxine | 50 mg/kg | Attenuated increase | [9] |

| Mouse LPS-induced Neuroinflammation | IL-1β | Etifoxine | 50 mg/kg | Attenuated increase | [9] |

Table 2: Effect of Etifoxine on Microglial Activation Markers

| Model System | Marker | Treatment | Dosage | Reduction vs. Control | Reference |

| Rat Traumatic Brain Injury | Iba1 | Etifoxine | 50 mg/kg | Significant decrease in activated microglia | [7] |

| Rat Traumatic Brain Injury | CD68 | Etifoxine | 50 mg/kg | Significant decrease in activated microglia/macrophages | [7] |

| Rat Monoarthritis | Microglial activation | Etifoxine | 50 mg/kg | Reduction in activation | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of etifoxine on neuroinflammation and microglial activation.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of a neuroinflammatory state in mice using LPS, a widely used model to study the mechanisms of inflammation in the central nervous system.[10][11][12][13]

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free saline

-

Experimental mice (e.g., C57BL/6)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.5 mg/mL). Vortex thoroughly to ensure complete dissolution.

-

Animal Dosing: Administer LPS via intraperitoneal (i.p.) injection at a dose of 0.33 to 1 mg/kg body weight.[10][11] The control group should receive an equivalent volume of sterile saline.

-

Time Course: The peak of the inflammatory response typically occurs between 3 and 24 hours post-injection. The exact timing for tissue collection or behavioral testing will depend on the specific experimental question.

-

Etifoxine Treatment: this compound (e.g., 50 mg/kg) or vehicle can be administered i.p. at a specified time point before or after the LPS challenge.

-

Tissue Collection: At the designated time point, animals are euthanized, and brain tissue is collected for subsequent analysis (e.g., ELISA, immunohistochemistry, Western blotting).

The following diagram outlines the experimental workflow for the LPS-induced neuroinflammation model.

Immunohistochemistry (IHC) for Iba1 and CD68

This protocol details the staining of brain sections to visualize microglia (Iba1) and activated microglia/macrophages (CD68).[14][15][16][17][18]

Materials:

-

Fixed, cryosectioned or paraffin-embedded brain tissue sections (20-40 µm)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 or Tween-20

-

Blocking solution (e.g., 5-10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibodies:

-

Rabbit anti-Iba1 (e.g., Wako 019-19741) at 1:500 - 1:1000 dilution

-

Mouse anti-CD68 (e.g., Abcam ab955) at a suitable dilution

-

-

Fluorophore-conjugated secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Section Preparation: Mount tissue sections on slides. For paraffin-embedded sections, deparaffinize and rehydrate.

-

Antigen Retrieval (if necessary): For some antibodies and fixation methods, antigen retrieval may be required. This typically involves heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Permeabilization: Incubate sections in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes to permeabilize cell membranes.

-

Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking solution and incubate the sections overnight at 4°C in a humidified chamber.

-

Washing: Wash the sections three times for 5-10 minutes each with PBS.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking solution and incubate the sections for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the sections three times for 5-10 minutes each with PBS, protected from light.

-

Counterstaining: Incubate sections with DAPI solution for 5-10 minutes to stain the nuclei.

-

Washing: Briefly wash the sections with PBS.

-

Mounting: Mount coverslips on the slides using an appropriate mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This sandwich ELISA protocol is for the quantitative measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain homogenates.[19][20][21][22][23]

Materials:

-

ELISA plate pre-coated with capture antibody specific for the cytokine of interest

-

Brain tissue homogenates (prepared in a suitable lysis buffer with protease inhibitors)

-

Recombinant cytokine standards

-

Biotinylated detection antibody specific for the cytokine

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent. Dilute the brain homogenate samples to fall within the range of the standard curve.

-

Coating (if not pre-coated): Coat the wells of a 96-well plate with the capture antibody overnight at 4°C. Wash the plate.

-

Blocking: Block the plate with assay diluent for 1-2 hours at room temperature. Wash the plate.

-

Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate four to six times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate as described in step 5.

-

Streptavidin-HRP Incubation: Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash the plate as described in step 5.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.

-

Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

The following diagram illustrates the key steps of a sandwich ELISA.

Signaling Pathways Modulated by Etifoxine in Neuroinflammation

Etifoxine's anti-inflammatory effects are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

TSPO-Mediated Anti-inflammatory Signaling

Binding of etifoxine to TSPO on microglia initiates a signaling cascade that leads to the suppression of pro-inflammatory responses. This is achieved, in part, through the increased synthesis of neurosteroids, which can then act on GABA-A receptors on microglia to dampen their activation.[3] Furthermore, TSPO activation has been linked to the regulation of mitochondrial function and the reduction of oxidative stress, both of which are critical in neuroinflammatory processes.[5][24]

The diagram below depicts the proposed TSPO-mediated anti-inflammatory signaling pathway.

GABA-A Receptor-Mediated Attenuation of Neuroinflammation

The direct potentiation of GABA-A receptor function by etifoxine on neurons can lead to a reduction in excitotoxicity, a key driver of neuroinflammation. By enhancing inhibitory neurotransmission, etifoxine can decrease the release of pro-inflammatory mediators from hyperactive neurons. Furthermore, as GABA-A receptors are also expressed on immune cells, including microglia, direct modulation by etifoxine may contribute to the suppression of their inflammatory responses.[3]

The diagram below illustrates the role of GABA-A receptor modulation in attenuating neuroinflammation.

Conclusion

This compound presents a compelling profile as a modulator of neuroinflammation and microglial activation. Its unique dual mechanism of action, targeting both GABA-A receptors and TSPO, offers a multi-faceted approach to mitigating the complex processes underlying neuroinflammatory conditions. The quantitative data from preclinical studies strongly support its efficacy in reducing pro-inflammatory cytokines and dampening microglial activation. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to further investigate the therapeutic potential of etifoxine and similar compounds in the context of neurological and psychiatric disorders characterized by neuroinflammation. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]

- 6. Differential effects of the 18-kDa translocator protein (TSPO) ligand etifoxine on steroidogenesis in rat brain, plasma and steroidogenic glands: Pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etifoxine analgesia in experimental monoarthritis: a combined action that protects spinal inhibition and limits central inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]

- 13. LPS-induced neuroinflammation: Significance and symbolism [wisdomlib.org]

- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 16. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 17. youtube.com [youtube.com]

- 18. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. h-h-c.com [h-h-c.com]

- 21. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]

- 22. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytokine Elisa [bdbiosciences.com]

- 24. researchgate.net [researchgate.net]

Beyond the Usual Suspects: A Technical Guide to the Molecular Targets of Etifoxine Hydrochloride Beyond GABA-A Receptors and TSPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic, has traditionally been characterized by its dual mechanism of action involving the potentiation of GABAergic neurotransmission through a unique binding site on the GABA-A receptor and the stimulation of neurosteroid synthesis via the 18 kDa translocator protein (TSPO)[1][2][3][4]. However, emerging evidence reveals a more nuanced and complex pharmacological profile. This technical guide delves into the molecular targets of Etifoxine beyond these well-established pathways, focusing on a receptor-independent mechanism of neurosteroidogenesis. This guide will provide a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Core Finding: Receptor-Independent Stimulation of Neurosteroidogenesis

-

Antagonist Insensitivity: The stimulatory effect of Etifoxine on the production of neurosteroids such as 17-hydroxypregnenolone, dehydroepiandrosterone (B1670201) (DHEA), progesterone (B1679170), and tetrahydroprogesterone (B1260524) is not blocked by the GABA-A receptor antagonist bicuculline (B1666979) or the TSPO antagonist PK11195[5][6].

-

Additive Effects with TSPO Agonists: The neurosteroidogenic effects of Etifoxine are additive to those of TSPO agonists like TTN, indicating that they act via distinct molecular pathways[5][6].

-

Activity in Receptor-Disrupted Preparations: Etifoxine continues to stimulate neurosteroid biosynthesis in hypothalamic homogenates, a preparation in which membrane receptor signaling is disrupted. This strongly suggests a direct intracellular site of action[5][7].

-

Rapid Onset of Action: The stimulation of neurosteroid synthesis occurs rapidly, within 15 minutes of Etifoxine application, which is consistent with a post-translational modification of enzyme activity rather than a slower, genomic effect[5][6].

These findings collectively suggest that Etifoxine directly interacts with and modulates the activity of key steroidogenic enzymes.

Quantitative Data: Etifoxine's Impact on Neurosteroid Production

The following tables summarize the dose-dependent and time-course effects of Etifoxine on the biosynthesis of various neurosteroids from radiolabeled pregnenolone (B344588) in frog hypothalamic explants and homogenates, as reported in the pivotal study by do Rego et al. (2015).

Table 1: Dose-Dependent Effect of Etifoxine on Neurosteroid Biosynthesis in Frog Hypothalamic Explants

| Etifoxine Concentration (M) | 17-hydroxypregnenolone (% of Control) | DHEA (% of Control) | Progesterone (% of Control) | Dihydroprogesterone (% of Control) | Tetrahydroprogesterone (% of Control) |

| 3x10⁻⁷ | ~110% | ~120% | ~115% | ~95% | ~125% |

| 10⁻⁶ | ~150% | ~160% | ~140% | ~80% | ~180% |

| 3x10⁻⁶ | ~200% | ~220% | ~180% | ~60% | ~250% |

| 10⁻⁵ | ~250% | ~280% | ~220% | ~40% | ~350% |

| 3x10⁻⁵ | ~240% | ~270% | ~210% | ~45% | ~340% |

Data are approximated from graphical representations in do Rego et al. (2015) and represent the mean effect. The highest efficacy was observed at 10⁻⁵ M.

Table 2: Time-Course of Etifoxine (3x10⁻⁶ M) on Neurosteroid Biosynthesis in Frog Hypothalamic Explants

| Incubation Time (min) | DHEA (% of Control) | Progesterone (% of Control) | Tetrahydroprogesterone (% of Control) |

| 15 | ~150% | ~140% | ~160% |

| 30 | ~180% | ~160% | ~200% |

| 60 | ~210% | ~180% | ~240% |

| 120 | ~220% | ~190% | ~250% |

Data are approximated from graphical representations in do Rego et al. (2015) and represent the mean effect. Significant stimulation is observed as early as 15 minutes.

Table 3: Effect of Etifoxine (10⁻⁶ M) in Frog Hypothalamic Homogenates

| Neurosteroid | Biosynthesis (% of Control) |

| 17-hydroxypregnenolone | ~450% |